

An In-depth Technical Guide to the Synthesis and Chemical Structure of Quinfamide

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Compound of Interest

Compound Name: Quinfamide

Cat. No.: B1679953

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinfamide, a potent luminal amebicide, is a dichloroacetyl quinolol ester recognized for its efficacy against intestinal amoebiasis. This technical guide provides a comprehensive overview of its synthesis and chemical structure, intended to support researchers and professionals in drug development. The synthesis is a two-step process commencing with the dichloroacetylation of 6-hydroxytetrahydroquinoline, followed by esterification with 2-furoyl chloride. This document details the experimental protocols for these synthetic steps and presents a thorough characterization of the final compound, including its key physicochemical and spectroscopic data.

Chemical Structure and Properties

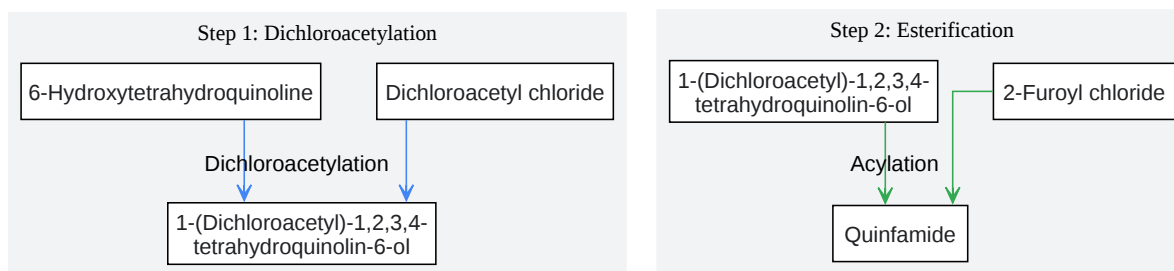
Quinfamide is chemically known as [1-(2,2-dichloroacetyl)-3,4-dihydro-2H-quinolin-6-yl] furan-2-carboxylate. Its structure is characterized by a tetrahydroquinoline core, functionalized with a dichloroacetyl group on the nitrogen atom and a 2-furoate ester at the 6-position.

Table 1: Physicochemical Properties of **Quinfamide**^{[1][2]}

Property	Value
CAS Number	62265-68-3
Molecular Formula	C ₁₆ H ₁₃ Cl ₂ NO ₄
Molecular Weight	354.18 g/mol
Appearance	White to off-white crystalline powder[3]
Melting Point	144-147°C
Purity (HPLC)	>99%[3]

Synthesis of Quinfamide

The synthesis of **Quinfamide** is a two-step process, starting from the commercially available 6-hydroxytetrahydroquinoline. The overall synthetic workflow is depicted below.



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Caption: Synthetic workflow for **Quinfamide**.

Experimental Protocols

Step 1: Synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol[4]

This step involves the N-acylation of 6-hydroxytetrahydroquinoline with dichloroacetyl chloride.

- Materials:
 - 6-Hydroxytetrahydroquinoline
 - Dichloroacetyl chloride
 - Anhydrous dichloromethane or tetrahydrofuran (THF)
 - Triethylamine
- Procedure:
 - In a reaction vessel, dissolve 6-hydroxytetrahydroquinoline in anhydrous dichloromethane or THF under an inert atmosphere.
 - Cool the solution to 0-5 °C using an ice bath.
 - Slowly add dichloroacetyl chloride to the cooled solution while stirring.
 - Add triethylamine dropwise to neutralize the hydrochloric acid generated during the reaction.
 - Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is typically worked up by washing with water and brine.
 - The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of **Quinfamide** (1-(Dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline)

This final step is the O-acylation of the intermediate with 2-furoyl chloride to yield **Quinfamide**.

- Materials:
 - 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
 - 2-Furoyl chloride
 - Anhydrous solvent (e.g., dichloromethane, pyridine)
 - Base (e.g., triethylamine, pyridine)
- Procedure:
 - Dissolve 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol in an anhydrous solvent under an inert atmosphere.
 - Add a suitable base to act as a scavenger for the HCl produced.
 - Cool the mixture to 0 °C.
 - Slowly add 2-furoyl chloride to the reaction mixture.
 - The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).
 - The work-up procedure generally involves washing the reaction mixture with aqueous solutions to remove the base and any salts.
 - The organic layer is dried and the solvent evaporated to yield the crude product.
 - Purification is achieved by recrystallization or column chromatography to afford pure **Quinfamide**.

Spectroscopic Characterization

The chemical structure of **Quinfamide** is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the proton and carbon environments in the molecule.

Table 2: ^1H NMR Spectral Data of **Quinfamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3: ^{13}C NMR Spectral Data of **Quinfamide**

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: While a Certificate of Analysis confirms the use of ^1H NMR for identity confirmation, specific peak assignments are not publicly available in the searched literature.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Quinfamide** reveals the presence of its key functional groups.

Table 4: IR Spectral Data of **Quinfamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not available in search results	C=O (ester)	
C=O (amide)		
C-O (ester)		
C-Cl		
Aromatic C-H		
Aliphatic C-H		

Mass Spectrometry (MS)

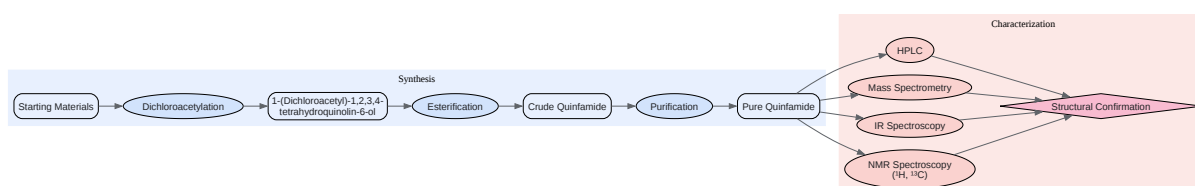
Mass spectrometry is used to determine the molecular weight of **Quinfamide** and to study its fragmentation pattern.

Table 5: Mass Spectrometry Data of **Quinfamide**

m/z	Interpretation
353.02	[M] ⁺ (Monoisotopic Mass)[1]

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.



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Caption: Logical workflow of **Quinfamide** synthesis and characterization.

Conclusion

This technical guide has outlined the synthetic pathway and structural characteristics of **Quinfamide**. The two-step synthesis is efficient, and the structure of the final compound is well-defined by standard spectroscopic methods. While detailed experimental procedures and complete spectroscopic data are proprietary or not fully available in the public domain, this guide provides a solid foundation for researchers and drug development professionals working with this important antiparasitic agent. Further research into the detailed mechanistic pathways of its synthesis and the acquisition of a complete public spectroscopic database would be valuable for the scientific community.

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